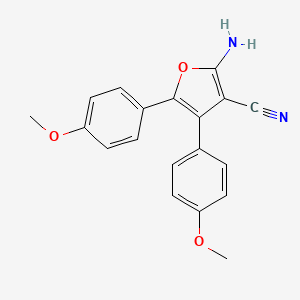

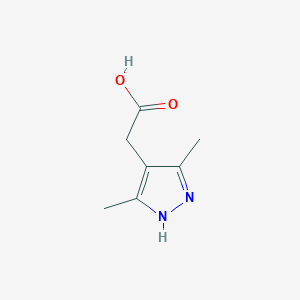

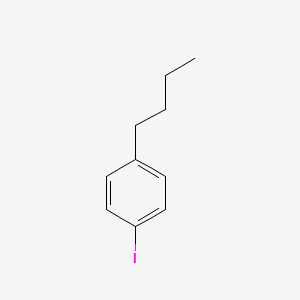

1,3(2H,4H)-Isoquinolinedione, 2-(3-methylphenyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3(2H,4H)-Isoquinolinedione, 2-(3-methylphenyl)- is an organic compound that belongs to the class of organic compounds known as isoquinolines. It is a colorless solid that has a wide range of applications in both the laboratory and industrial settings. It is used as a starting material in the synthesis of various pharmaceuticals and as a reagent in organic synthesis. It has also been studied as a potential therapeutic agent for a number of diseases, including cancer and Alzheimer’s disease.

Aplicaciones Científicas De Investigación

Catalytic Hydrogenation and Reduction

- Catalytic hydrogenation of 4-arylidene-1,3-(2H,4H)isoquinolinediones resulted in the formation of 4-arylmethyl-1,3-(2H,4H)isoquinolinediones, whereas reduction with sodium borohydride yielded 4-arylmethyl-1(2H)isoquinolones (Elliott & Takekoshi, 1976).

Michael Reactions and Compound Formation

- The compound underwent Michael reactions with malononitrile, leading to the formation of various isoquinoline derivatives with significant yields (Fujimaki et al., 1985).

Synthesis of Nitromethylated Isoquinolinediones

- A tandem nitration/cyclization reaction of N-alkyl-N-methacryloyl benzamides under metal-free conditions was used to synthesize heterocyclic derivatives of 4-(nitromethyl)isoquinoline-1,3(2H,4H)-diones (Li et al., 2017).

Conformational Analysis of Stereoisomeric Derivatives

- Research on diastereomerically pure 1,3-oxazino[4,3-a]isoquinolines provided insights into the relative configurations and predominant conformations of these compounds (Sohár et al., 1992).

Photooxygenation Studies

- Studies on singlet oxygen reactions of 1,3-isoquinolinediones revealed insights into their sensitization and the resultant product formations (Ke-Qing et al., 1998).

Synthesis and Stereochemical Studies

- Research involving the synthesis of 1,3-oxazino[4,3-a]isoquinoline derivatives from phenyl-substituted tetrahydroisoquinoline diastereomers highlighted the importance of relative configurations and predominant conformations (Heydenreich et al., 2003).

Vasodilatation Activity

- Novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones synthesized from certain precursors exhibited vasodilatation activity (Zhang, 2010).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3-methylphenyl)-4H-isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-11-5-4-7-13(9-11)17-15(18)10-12-6-2-3-8-14(12)16(17)19/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPNLOZONJASQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)CC3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50367857 |

Source

|

| Record name | 1,3(2H,4H)-Isoquinolinedione, 2-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49673736 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

106110-70-7 |

Source

|

| Record name | 1,3(2H,4H)-Isoquinolinedione, 2-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,6S,6aS)-6-(bromomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1271666.png)

![7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1271669.png)